Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride
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Overview
Description
Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride: is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to a morpholine ring. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride typically involves the following steps:
Formation of Morpholine Derivative: The morpholine ring is first synthesized through a cyclization reaction involving diethanolamine and formaldehyde.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The resulting compound is then esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, amines, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Substituted morpholines or trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic potential, especially in the development of new drugs. Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the binding affinity and reactivity of the compound with biological targets.
Comparison with Similar Compounds
Methyl 2-(morpholin-2-yl)acetate: Lacks the trifluoromethyl group.
Methyl 2-(6-methylmorpholin-2-yl)acetate: Contains a methyl group instead of a trifluoromethyl group.
Methyl 2-(6-ethylmorpholin-2-yl)acetate: Contains an ethyl group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride imparts unique chemical and physical properties compared to its analogs, making it particularly useful in specific applications.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-3-12-4-6(15-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDRJUQYRDWSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC(O1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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